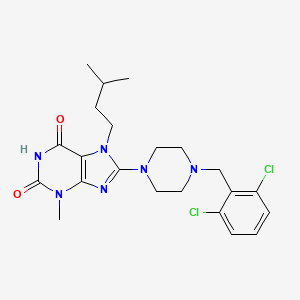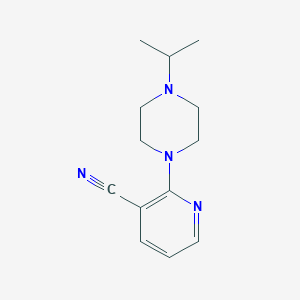
2-(4-异丙基哌嗪基)-3-吡啶甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(4-Isopropylpiperazino)-3-pyridyl cyanide” appears to contain a pyridine ring, an isopropyl group, a piperazine ring, and a cyanide group . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The piperazine ring is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The isopropyl group is a type of alkyl group represented by the formula (CH3)2CH- . The cyanide group is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, for example, is a planar, aromatic ring, similar to benzene . The piperazine ring is also planar and contains two nitrogen atoms . The isopropyl group is a branched alkyl group . The cyanide group is linear, with a triple bond between the carbon and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the reactivity of its functional groups. The pyridine ring, for example, can undergo electrophilic aromatic substitution . The piperazine ring can react with acids to form salts . The isopropyl group is generally unreactive, but can be oxidized under certain conditions . The cyanide group can react with a variety of electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its boiling and melting points would depend on the strength of the intermolecular forces between its molecules. Its solubility would depend on its polarity .科学研究应用
合成和抗肿瘤活性
2-(4-异丙基哌嗪基)-3-吡啶甲腈参与了具有潜在抗肿瘤和细胞毒活性的各种化合物的合成。一项研究证明了连接到安替比林部分的吡唑并三嗪的合成,它对包括 HepG2、WI 38、VERO 和 MCF-7 在内的不同细胞系显示出有希望的体外抗癌活性。这些化合物还对艾氏腹水癌 (EAC) 细胞表现出有效的抗氧化和细胞毒活性,突出了它们在癌症治疗研究中的潜力 (Metwally, Gouda, Harmal, & Khalil, 2012).
光物理和电化学性质
另一个应用领域是研究金属络合物的光物理和电化学性质。对结合了类 2-(4-异丙基哌嗪基)-3-吡啶甲腈配体的面式和子午线式三环金属化 Ir(III) 络合物的研究提供了对它们的合成、结构及其在光电器件中使用潜力的见解。这些络合物表现出不同的光物理性质,取决于它们的异构形式,这使得它们在有机发光二极管 (OLED) 和其他光子技术中的应用变得有趣 (Tamayo 等,2003).
配位化学
该化合物还在配位化学中发挥作用,有助于合成具有独特结构维度的新型铜(I) 氰化物络合物。这些络合物是通过使用低聚吡啶配体进行水热合成形成的,这证明了该化合物在开发具有催化和材料科学潜在应用的新材料中的用途 (Chi, Cui, Xu, & Hu, 2007).
抗菌活性
此外,已经探索了 2-(4-异丙基哌嗪基)-3-吡啶甲腈的衍生物的抗菌活性。例如,吡唑并吡啶部分已被纳入杂环中,该杂环对各种病原体表现出显着的抗菌特性,表明开发新的抗菌剂的潜力 (Abu-Melha, 2013).
作用机制
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body. If it were a catalyst, its mechanism of action might involve lowering the activation energy for a certain reaction .
安全和危害
未来方向
属性
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-11(2)16-6-8-17(9-7-16)13-12(10-14)4-3-5-15-13/h3-5,11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSSOJCCRQRHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2576098.png)
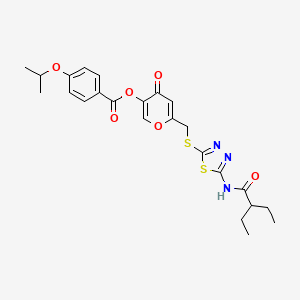

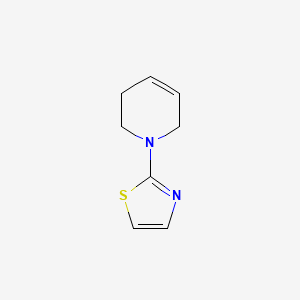
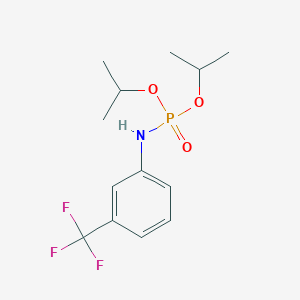

![4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine](/img/structure/B2576106.png)
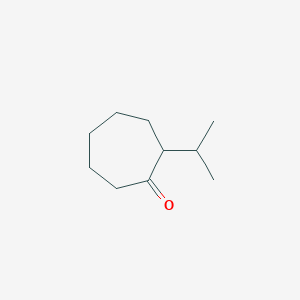
![ethyl 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2576109.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B2576114.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2576115.png)
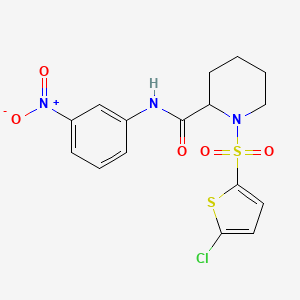
![5-[(4-Hydroxy-3-methoxy-5-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2576119.png)
